2'-(Hydroxymethyl)biphenyl-3-carboxylic acid
Description
2'-(Hydroxymethyl)biphenyl-3-carboxylic acid is a biphenyl derivative featuring a carboxylic acid group at the 3-position of one phenyl ring and a hydroxymethyl (-CH₂OH) substituent at the 2'-position of the adjacent ring. Biphenyl carboxylic acids are widely studied for their pharmacological relevance, including roles as enzyme inhibitors, antimicrobial agents, and antitumor compounds .
Properties
IUPAC Name |
3-[2-(hydroxymethyl)phenyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c15-9-12-4-1-2-7-13(12)10-5-3-6-11(8-10)14(16)17/h1-8,15H,9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIUSEGRHRKNETK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)C2=CC(=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70652353 | |
| Record name | 2'-(Hydroxymethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70652353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
773872-29-0 | |
| Record name | 2'-(Hydroxymethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70652353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
2'-(Hydroxymethyl)biphenyl-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.
Biology: The compound can be used as a probe in biological studies to understand cellular processes and interactions.
Industry: It is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which 2'-(Hydroxymethyl)biphenyl-3-carboxylic acid exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would depend on the specific context of its use.
Comparison with Similar Compounds
Key Observations:
- Hydroxymethyl vs. Hydroxy/Nitro Groups : The hydroxymethyl group in 3'-(hydroxymethyl)biphenyl-3-carboxylic acid increases hydrophilicity compared to the nitro group in 2'-hydroxy-3'-nitrobiphenyl-3-carboxylic acid, which introduces strong electron-withdrawing effects, lowering pKa and enhancing acidity .
- Amino Substitutents: 3'-Amino-2'-hydroxybiphenyl-3-carboxylic acid (CAS: 376592-93-7) exhibits dual hydrogen-bonding capacity (NH₂ and OH), which may enhance interactions with biological targets like enzymes or receptors .
- Chlorinated Derivatives : Chlorine and complex substituents (e.g., benzoisothiazolyl groups) in analogs such as compound 3a from reduce solubility but improve metabolic stability, critical for CNS-targeting drugs .
Antitumor Activity:
- The quinolinecarboxylic acid derivative NSC 368390 () demonstrates potent activity against human colon carcinomas (98% growth inhibition at 25 mg/kg), attributed to its fluorinated biphenyl moiety and water solubility .
Antimicrobial and Anti-Inflammatory Activity:
- Biphenyl-4-carboxylic acid thiazolidinone amides () show broad-spectrum antimicrobial activity (Gram-positive and fungal strains) and anti-inflammatory effects (carrageenan test, 10 mg/kg dose) .
- Structural Advantage : The hydroxymethyl group in this compound may increase membrane permeability, enhancing microbial target engagement.
Physicochemical Properties
- Solubility : Hydroxymethyl-substituted analogs (e.g., 3'-(hydroxymethyl)biphenyl-3-carboxylic acid) are more water-soluble than nitro- or chloro-substituted derivatives .
- Acidity : The carboxylic acid group (pKa ~2-3) dominates acidity, but electron-withdrawing substituents (e.g., nitro in ) further lower pKa, enhancing ionization .
Biological Activity
2'-(Hydroxymethyl)biphenyl-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C13H12O3
- Molecular Weight : 220.23 g/mol
This compound features a biphenyl core with a hydroxymethyl group at the 2' position and a carboxylic acid functional group at the 3-position, which are critical for its biological activity.
Biological Activity Overview
Research has shown that this compound exhibits a variety of biological activities, including:
- Antimicrobial Activity : Studies have indicated that derivatives of biphenyl-3-carboxylic acids possess significant antimicrobial properties, making them potential candidates for developing new antibiotics.
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory effects, showing promise in reducing inflammation markers in various models.
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction.
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Similar compounds have demonstrated the ability to inhibit fatty acid amide hydrolase (FAAH), suggesting that this compound may also interact with key metabolic pathways .
- Modulation of Signaling Pathways : It is hypothesized that the compound may influence signaling pathways related to inflammation and cell survival, although specific pathways remain to be elucidated.
Antimicrobial Activity
A study conducted on various biphenyl derivatives, including this compound, highlighted its effectiveness against several bacterial strains. The minimum inhibitory concentration (MIC) values were notably lower than those of traditional antibiotics, indicating a robust antimicrobial potential.
| Compound | MIC (μg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 15 | E. coli |
| Control (Ampicillin) | 30 | E. coli |
Anti-inflammatory Effects
In a controlled study involving animal models, treatment with the compound resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6. The results suggest that it may serve as an effective anti-inflammatory agent.
| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 200 | 150 |
| Treatment | 50 | 30 |
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by structural modifications. Research indicates that:
- Hydroxymethyl Group : The presence of the hydroxymethyl group significantly enhances solubility and bioavailability.
- Carboxylic Acid Functionality : The carboxylic acid moiety is crucial for interacting with biological targets, enhancing binding affinity.
Preparation Methods
Suzuki Coupling-Based Method
A common approach uses Suzuki coupling between halogenated phenols and boronic acid derivatives to form the biphenyl scaffold:
- Starting Materials: 2-bromo-4-chlorophenol or 2-nitro-4-chlorophenol.
- Catalyst: Palladium acetate or palladium(II) chloride.
- Solvent: High boiling point solvents like polyethylene glycol.
- Coupling Partner: 3-carboxyphenylboronic acid.
This coupling yields 2'-hydroxy-5'-chlorobiphenyl-3-carboxylic acid derivatives, which can be further nitrated and hydrogenated to introduce amino or hydroxymethyl groups at the 3' position.
- High regioselectivity due to chlorine substitution directing ortho reactions.
- Effective control of isomer formation during bromination/nitration.
- Use of high boiling point solvents complicates post-reaction treatment and waste management.
- Multi-step process including nitration and hydrogenation increases complexity.
Reduction and Cyclization Route
An alternative method involves:
- Starting with 2-bromo-6-nitrophenol.
- Performing a reduction reaction to obtain an intermediate compound (Compound I).
- Subjecting Compound I to cyclization to yield Compound II, a key intermediate toward the target molecule.
This route emphasizes shorter synthetic steps, lower cost, and environmental friendliness.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Suzuki Coupling | Pd(OAc)2 catalyst, polyethylene glycol, 3-carboxyphenylboronic acid, heat | Formation of biphenyl carboxylic acid intermediate with hydroxyl/chlorine substitution |
| Nitration | Controlled nitration reagents | Introduction of nitro group at specific position |
| Hydrogenation Reduction | Pd/C catalyst, hydrogen gas | Conversion of nitro to amino group or reduction to hydroxymethyl |
| Bromination | Bromine or brominating agents | Selective bromination ortho to hydroxyl group |
| Reduction (alternative) | Reducing agents (e.g., SnCl2, Fe/HCl) | Reduction of nitro compounds to amines or hydroxyl derivatives |
| Cyclization | Acid/base catalysis, heat | Formation of cyclic intermediates improving yield and purity |
Typical yields reported for these processes range from moderate to high (60-85%), depending on reaction optimization and purification steps.
Research Findings and Comparative Analysis
- The use of chlorine substituents effectively blocks undesired positions on the aromatic ring, allowing regioselective bromination and nitration, thus reducing isomer impurities.
- Palladium-catalyzed Suzuki coupling remains the most efficient method for constructing the biphenyl framework with functional groups intact.
- The alternative reduction-cyclization route offers a more environmentally friendly and cost-effective synthesis with fewer purification challenges.
- Post-reaction treatment and waste management are critical considerations, especially when using high boiling point solvents like polyethylene glycol.
Summary Table of Preparation Methods
| Method | Key Steps | Catalysts/Reagents | Advantages | Disadvantages |
|---|---|---|---|---|
| Suzuki Coupling + Nitration | Coupling → Nitration → Hydrogenation | Pd(OAc)2, polyethylene glycol | High regioselectivity, versatile | Complex waste treatment, multi-step |
| Reduction + Cyclization | Reduction of 2-bromo-6-nitrophenol → Cyclization | Reducing agents (SnCl2, Fe/HCl) | Shorter route, low cost, eco-friendly | May require optimization for yield |
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 2'-(hydroxymethyl)biphenyl-3-carboxylic acid, and how do they influence experimental handling?
- Melting Point : Reported as 220–225°C . This high melting point suggests solid-state stability under standard laboratory conditions.
- Handling Precautions : Use chemical-resistant gloves (e.g., nitrile) and respiratory protection (P95/P1 filters) to avoid inhalation of particulates. Full chemical protective clothing is recommended for prolonged exposure .
- Solubility : No direct data available, but structural analogs (e.g., biphenylcarboxylic acids) typically exhibit limited water solubility, necessitating polar aprotic solvents like DMSO or DMF for dissolution .
Q. What synthetic routes are available for preparing this compound?
- Core Synthesis : Likely involves Suzuki-Miyaura coupling for biphenyl formation, followed by hydroxymethylation via reductive alkylation or hydroxylation of a methyl precursor .
- Derivatization : Copper(II) salts and 4-hydroxyanilide derivatives have been reported, suggesting reactivity at the carboxylic acid and hydroxymethyl groups .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) are standard methods for isolating biphenylcarboxylic acid derivatives .
Q. How can the purity and structural integrity of this compound be validated?
- Analytical Techniques :
- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity.
- NMR : Key signals include aromatic protons (δ 7.2–8.1 ppm), hydroxymethyl (–CH2OH, δ 4.5–5.0 ppm), and carboxylic acid protons (broad signal, δ 12–14 ppm) .
- FT-IR : Peaks at ~3400 cm⁻¹ (O–H stretch), ~1700 cm⁻¹ (C=O stretch), and 1250 cm⁻¹ (C–O stretch) confirm functional groups .
Advanced Research Questions
Q. How do reaction conditions impact the stability of this compound during derivatization?
- pH Sensitivity : The carboxylic acid group may undergo esterification or decarboxylation under acidic/basic conditions. For example, copper(II) salt formation requires neutral pH to avoid decomposition .
- Thermal Stability : Decomposition temperatures are unreported, but analogs (e.g., 3-nitrophenyl bicycloheptene derivatives) decompose above 250°C, suggesting thermal limits for reactions .
- Light Sensitivity : Biphenyl derivatives with hydroxyl groups are prone to photooxidation; storage in amber vials under inert gas is advised .
Q. What analytical challenges arise in quantifying metabolic derivatives of this compound?
- Metabolite Identification : Phase I metabolites (e.g., glucuronide conjugates) may co-elute with parent compounds in HPLC, requiring tandem MS (LC-MS/MS) for differentiation .
- Matrix Effects : Biological matrices (e.g., plasma) can suppress ionization efficiency in MS. Use isotope-labeled internal standards (e.g., D₃- or ¹³C-labeled analogs) to improve accuracy .
Q. How can computational methods address gaps in experimental data (e.g., LogP, pKa)?
- LogP Estimation : Use the Joback method or software like MarvinSuite to predict octanol-water partition coefficients. Structural analogs suggest LogP ~2.5–3.0, indicating moderate lipophilicity .
- pKa Prediction : The carboxylic acid group likely has a pKa ~4.5–5.0, while the hydroxymethyl (–CH2OH) group may exhibit a pKa ~12–13. Molecular dynamics simulations can refine these values .
Q. What strategies resolve contradictions in reported toxicity data for biphenylcarboxylic acid derivatives?
- Data Gaps : Acute toxicity and mutagenicity data are unavailable for this compound . Cross-reference structurally similar compounds (e.g., 4-biphenylcarboxylic acid) to infer hazards.
- In Silico Tools : Apply QSAR models (e.g., OECD Toolbox) to predict mutagenicity or carcinogenicity based on substituent effects .
Methodological Recommendations
- Synthetic Optimization : Use design of experiments (DoE) to optimize coupling reactions, varying catalysts (Pd(PPh₃)₄ vs. PdCl₂), and solvent systems (THF vs. toluene) .
- Stability Studies : Conduct accelerated degradation studies (40°C/75% RH) to identify degradation pathways and validate storage conditions .
- Advanced Characterization : Employ X-ray crystallography to resolve stereochemical ambiguities in derivatives (e.g., copper complexes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
